Etiofencarb

Descripción general

Descripción

El etio fencarb es un insecticida carbamato utilizado principalmente para controlar los áfidos en frutas duras y blandas, así como en algunas verduras . Es conocido por su eficacia y su toxicidad relativamente baja en comparación con los plaguicidas organofosforados . Sin embargo, todavía se considera altamente tóxico para los humanos y la vida acuática .

Aplicaciones Científicas De Investigación

El etio fencarb se ha estudiado ampliamente por sus aplicaciones en varios campos:

Mecanismo De Acción

El etio fencarb ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima crucial para el correcto funcionamiento del sistema nervioso . Al inhibir esta enzima, el etio fencarb interrumpe la transmisión de los impulsos nerviosos, lo que lleva a la parálisis y la muerte de los insectos . La carbamilación de la acetilcolinesterasa es inestable, lo que permite una regeneración más rápida de la enzima en comparación con los compuestos organofosforados .

Análisis Bioquímico

Biochemical Properties

Ethiofencarb exerts its effects by inhibiting acetylcholinesterase (AChE) in the nervous system . This inhibition is reversible and less dangerous to humans than organophosphorus pesticides because carbamylation of the enzyme is unstable, and the regeneration of AChE is faster compared to a phosphorylated enzyme .

Cellular Effects

Ethiofencarb is moderately toxic to mammals if ingested and is an acetylcholinesterase inhibitor . Acute exposure can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions .

Molecular Mechanism

The molecular mechanism of Ethiofencarb involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the suppression of the action of acetylcholine esterase .

Temporal Effects in Laboratory Settings

Ethiofencarb has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . It has been found to have a half-life of 2 weeks under greenhouse conditions . When added to water, it typically does not associate with the sediment, and can remain unchanged in an acidic environment, while it is hydrolyzed in an alkaline one .

Dosage Effects in Animal Models

In animal models, the effects of Ethiofencarb vary with different dosages . For instance, rats were administered a dosage of Ethiofencarb, which was radio labeled, for 10 days and their urine was analyzed. It was found that 95% of the radioactivity was urinated out within 72 hours of administration .

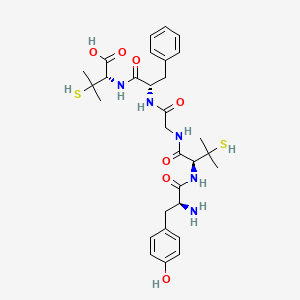

Metabolic Pathways

The major metabolic reactions of Ethiofencarb are demethylation and subsequent hydrolysis of the carbamate and oxidations to sulphoxides and sulphones . Ethiofencarb inhibits the activity of acetylcholinesterase only transiently .

Transport and Distribution

Ethiofencarb could be transported from place to place in the environment through various natural waste pathways . Based on its physicochemical properties, there is a high risk of Ethiofencarb leaching to groundwater .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nervous system where it interacts with acetylcholinesterase

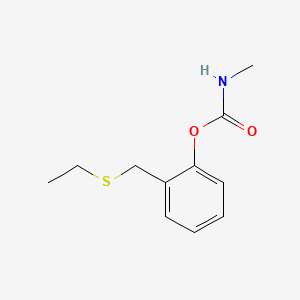

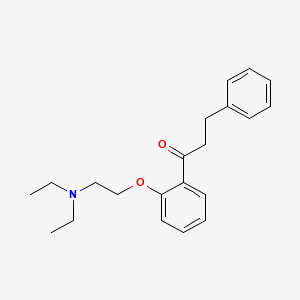

Métodos De Preparación

El etio fencarb se puede sintetizar mediante una reacción que involucra 2-etiltiometilfenol e isocianato de metilo . La reacción normalmente ocurre en condiciones controladas para asegurar la formación del éster carbamato deseado. Los métodos de producción industrial a menudo implican el uso de disolventes como diclorometano, isopropanol y tolueno .

Análisis De Reacciones Químicas

El etio fencarb experimenta varios tipos de reacciones químicas, que incluyen:

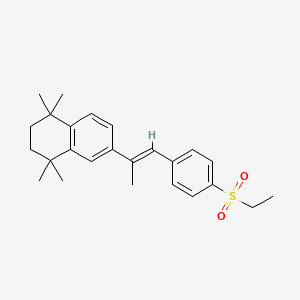

Oxidación: El etio fencarb se puede oxidar para formar sulfóxidos y sulfonas.

Hidrólisis: En condiciones alcalinas, el etio fencarb experimenta hidrólisis para producir derivados fenólicos.

Fotodegradación: Cuando se expone a la luz solar, el etio fencarb se fotodegrada fácilmente.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidróxido de sodio para la hidrólisis y luz visible para la fotodegradación . Los principales productos formados a partir de estas reacciones son sulfóxidos, sulfonas y derivados fenólicos .

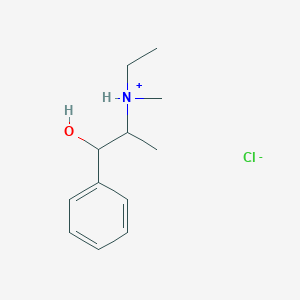

Comparación Con Compuestos Similares

El etio fencarb pertenece a la clase de insecticidas carbamatos, que también incluye compuestos como el carbaril, el aldicarb y el metomil . En comparación con estos compuestos, el etio fencarb es único debido a su estructura específica, que incluye un grupo etiltiometil unido al anillo fenilo . Esta característica estructural contribuye a sus propiedades químicas y actividad biológica distintas .

Compuestos similares incluyen:

Carbaril: Otro insecticida carbamato utilizado para controlar una amplia gama de plagas.

Aldicarb: Un plaguicida carbamato altamente tóxico utilizado para controlar nematodos e insectos.

Metomil: Un insecticida carbamato conocido por su acción rápida contra las plagas.

La estructura y propiedades únicas del etio fencarb lo convierten en un compuesto valioso para aplicaciones tanto agrícolas como de investigación científica .

Propiedades

IUPAC Name |

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNVIYQEUHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037545 | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on distillation | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

123 °C | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.231 (20 °C), 1.23 g/cm³ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colourless crystals. | |

CAS No. |

29973-13-5 | |

| Record name | Ethiofencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiofencarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029973135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiofencarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIOFENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY0YB813XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

33.4 °C | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

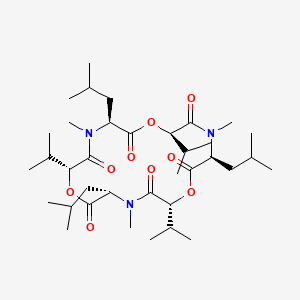

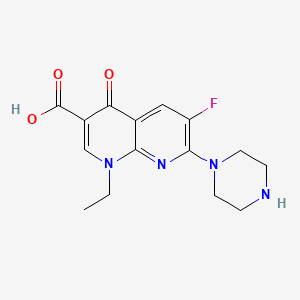

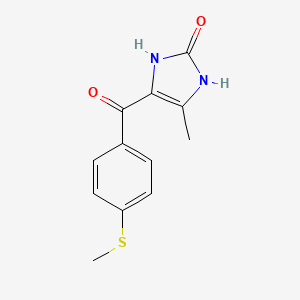

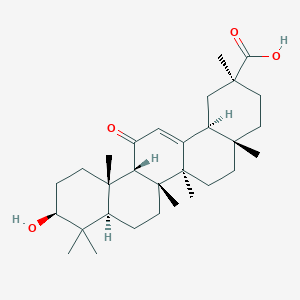

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethiofencarb?

A1: Ethiofencarb functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, disrupting normal nerve function in insects. [, , ]

Q2: What is the molecular formula and weight of Ethiofencarb?

A3: Ethiofencarb's molecular formula is C12H17NO2S, and its molecular weight is 243.34 g/mol. []

Q3: Are there spectroscopic methods for identifying Ethiofencarb?

A4: Yes, several analytical techniques are employed for Ethiofencarb identification and quantification. These include gas chromatography with nitrogen-phosphorus detection (GC-NPD), electron capture detection (ECD-GC), and liquid chromatography with fluorescence detection (HPLC-FLD). [, , , , , ] Additionally, liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) techniques are used for accurate identification and characterization. [, , , , ]

Q4: How does Ethiofencarb degrade in the environment?

A5: Ethiofencarb undergoes degradation through various pathways, including hydrolysis, photodegradation, and biodegradation. [, , ] The rate of degradation depends on factors such as pH, temperature, light exposure, and the presence of microorganisms. [, , ]

Q5: Is Ethiofencarb stable on plant surfaces?

A6: Ethiofencarb's photodegradation has been studied using model solvents mimicking plant surfaces. Results indicate that its half-life varies depending on the solvent and light source, ranging from 75 minutes to over 20 hours. [] This suggests that Ethiofencarb's persistence on plant surfaces can be influenced by environmental factors.

Q6: Has Ethiofencarb been explored in catalytic applications?

A7: While Ethiofencarb is primarily known for its insecticidal properties, its degradation has been studied in the context of photocatalysis. Research shows that a visible-light-driven stannum indium sulfide (SnIn4S8) photocatalyst effectively degrades Ethiofencarb, highlighting its potential for wastewater treatment. []

Q7: How is Ethiofencarb typically formulated for application?

A9: Ethiofencarb is formulated into various products, including granules, wettable powders, and microemulsions. [, ] The choice of formulation depends on the intended application method and target pest.

Q8: What are the concerns regarding Ethiofencarb's environmental impact?

A10: As an insecticide, Ethiofencarb's potential impact on non-target organisms, such as honeybees, is a concern. [] Research using a model field evaluation found that Ethiofencarb exhibited toxicity towards honeybees, highlighting the importance of assessing its ecological risks. []

Q9: What measures can be taken to mitigate the environmental risks associated with Ethiofencarb?

A11: Responsible usage, including adherence to recommended application rates and minimizing off-target drift, is crucial. [, ] Furthermore, exploring alternative pest control strategies, such as integrated pest management (IPM) approaches, can help reduce reliance on synthetic insecticides like Ethiofencarb. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)

![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)